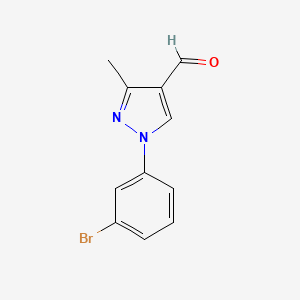

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Description

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (CAS: 1156997-06-6) is a pyrazole derivative characterized by a 3-bromophenyl group at position 1, a methyl group at position 3, and a carbaldehyde moiety at position 4 of the pyrazole ring. This compound has a molecular formula of C₁₁H₉BrN₂O and a molecular weight of 265.11 g/mol .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVSXYHCBREXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-methanol.

Substitution: 1-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

Chemical Synthesis

Intermediate for Heterocyclic Compounds

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation to form 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid and reduction to yield 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-methanol.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing hydrazine derivatives in the presence of aldehydes or ketones.

- Cross-Coupling Reactions : Employing techniques such as Suzuki–Miyaura cross-coupling to introduce functional groups that enhance its reactivity and applicability .

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. Studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents.

Pharmacological Investigations

The compound has been explored as a pharmacophore for developing therapeutic agents. Its ability to interact with biological targets such as enzymes or receptors makes it a candidate for drug design aimed at treating diseases influenced by these targets. The bromophenyl and carbaldehyde groups contribute to its biological activity by facilitating specific interactions with molecular targets .

Industrial Applications

Advanced Materials Development

In the industrial sector, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices or composites can enhance material performance, making it valuable in electronics and photonics.

Case Studies

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Novel Derivatives

In another research effort, scientists synthesized novel derivatives of this compound through microwave-assisted reactions. These derivatives demonstrated enhanced biological activity compared to the parent compound, showcasing the versatility of this pyrazole derivative in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and carbaldehyde groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning : Bromine at the 3-position (meta) in the target compound vs. 4-position (para) in analogs (e.g., ) may reduce steric hindrance but increase electronic effects on the pyrazole ring.

- Functional Groups : The absence of a benzoyl group (compared to ) simplifies the molecule but may reduce antioxidant potency.

Spectral Data and Physicochemical Properties

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O (aldehyde) stretch ~1650–1700 cm⁻¹ and C=N (pyrazole) stretch ~1550–1600 cm⁻¹, consistent with analogs like 1-Benzoyl-3-phenyl derivatives (C=O: 1628–1647 cm⁻¹; C=N: 1529–1557 cm⁻¹) .

- Halogen Effects: Bromine’s electron-withdrawing nature may downshift C=O and C=N stretches compared to non-halogenated analogs.

Nuclear Magnetic Resonance (NMR)

- Aldehyde Proton : δ ~9.1–9.5 ppm (singlet) in analogs , aligning with the target compound.

- Aromatic Protons : Chemical shifts vary with substitution; e.g., 3-bromophenyl protons in the target compound may resonate at δ ~7.0–8.0 ppm, similar to 4-bromophenyl analogs .

Antioxidant and Anti-Inflammatory Activity

- 1-Benzoyl-3-phenyl Derivatives : Compounds 4c and 4e (methoxy and nitro substituents) showed near-standard activity in DPPH and COX-2 assays due to electron-donating/resonance effects .

- Target Compound : The 3-bromophenyl group’s inductive effect may reduce antioxidant efficacy compared to methoxy-substituted analogs but could enhance anti-inflammatory activity via halogen bonding.

Cytotoxic Activity

Biological Activity

1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound features a bromophenyl group and an aldehyde functional group, which contribute to its reactivity and biological activity. The presence of the bromine atom enhances its electrophilic properties, facilitating interactions with nucleophilic sites in biological molecules.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Activity

The compound has shown promising results in cancer research. Studies have identified its ability to inhibit microtubule assembly, which is crucial for cell division. This mechanism positions it as a potential microtubule-destabilizing agent, with observed effects on breast cancer cell lines (MDA-MB-231) where it induced apoptosis and enhanced caspase-3 activity .

Table 1: Summary of Biological Activities

The mechanism of action for this compound varies depending on the biological target. The aldehyde group may interact with enzymes or receptors, modulating their activity. Its structure allows for specific interactions that influence disease pathways, particularly in cancer cells .

Study 1: Anticancer Effects on MDA-MB-231 Cells

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed that at concentrations of 1.0 μM, morphological changes indicative of apoptosis were observed. Further analysis showed an increase in caspase-3 activity by 33% to 57% at higher concentrations (10 μM), confirming its role as an apoptosis inducer .

Study 2: Microtubule Destabilization

Another investigation assessed the compound's ability to destabilize microtubules at a concentration of 20 μM, achieving an inhibition rate between 40% and 52%. This property is particularly relevant for developing new anticancer therapies targeting microtubule dynamics .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde reacts with phenols (e.g., 3-bromophenol) under basic conditions (e.g., K₂CO₃) to introduce the aryloxy or aryl substituent . Alternative methods involve formylation of pre-functionalized pyrazole intermediates, such as reacting 3-bromo-5-chloropyrazole with trifluoromethyl chloride followed by formaldehyde under alkaline conditions . Optimization of reaction time, temperature (typically 60–100°C), and catalyst selection (e.g., K₂CO₃ or Cs₂CO₃) is critical for yield improvement.

Q. How is the structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies on analogous pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) reveal planar pyrazole rings with bond lengths and angles consistent with conjugated carbonyl systems. Key parameters include C=O bond lengths (~1.22 Å) and C–Br bond distances (~1.89 Å) . Spectroscopic methods like ¹³C NMR (carbonyl signal at δ ~185 ppm) and IR (C=O stretch at ~1678 cm⁻¹) further corroborate structural features .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in biological data (e.g., antibacterial vs. anticancer efficacy) often arise from variations in assay conditions or substituent effects. For instance, the presence of electron-withdrawing groups (e.g., Br) enhances DNA intercalation potential, as shown in DNA binding studies using ethidium bromide displacement assays . To resolve contradictions:

- Conduct dose-response curves across multiple cell lines.

- Compare molecular docking predictions (e.g., binding affinity to kinase targets) with experimental IC₅₀ values.

- Validate mechanisms via knockout models (e.g., CRISPR-Cas9 for target genes) .

Q. What advanced methodologies are used to study its reactivity in derivatization?

Ultrasound-assisted synthesis is a cutting-edge approach for derivatizing pyrazole carbaldehydes. For example, sonication accelerates condensation reactions with trifluoromethylated pyrazolones, reducing reaction times from hours to minutes . Computational tools (e.g., DFT calculations) predict regioselectivity in nucleophilic additions, such as preferential attack at the aldehyde group over the pyrazole ring. LC-MS and 2D NMR (e.g., HSQC, HMBC) are essential for tracking reaction intermediates .

Q. How does the 3-bromophenyl substituent influence photophysical properties?

The bromine atom introduces heavy-atom effects, enhancing spin-orbit coupling and fluorescence quenching. Studies on similar brominated pyrazoles show redshifted absorption spectra (λmax ~320 nm in DMSO) compared to non-brominated analogs . Time-resolved fluorescence spectroscopy can quantify excited-state lifetimes, which are critical for applications in optoelectronic materials or photosensitizers .

Methodological Recommendations

- Synthesis: Use Cs₂CO₃ instead of K₂CO₃ for higher yields in nucleophilic substitutions .

- Characterization: Combine SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) .

- Biological Studies: Pair in vitro assays with molecular dynamics simulations to correlate substituent effects with target binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.